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Compound of Interest

Compound Name: (S)-(+)-N-3-Benzylnirvanol

Cat. No.: B563112 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data analysis of

(S)-(+)-N-3-Benzylnirvanol, a potent and selective inhibitor of the cytochrome P450 isoform

CYP2C19.[1][2][3] This document is intended to serve as a valuable resource for researchers

and professionals involved in drug development and medicinal chemistry by detailing the

expected spectroscopic characteristics and the methodologies for their acquisition and

interpretation. While specific experimental spectra for (S)-(+)-N-3-Benzylnirvanol are not

publicly available, this guide compiles expected data based on the analysis of structurally

related compounds and general principles of spectroscopic analysis for hydantoin derivatives.

Chemical Structure and Properties
(S)-(+)-N-3-Benzylnirvanol, with the chemical formula C₁₈H₁₈N₂O₂, has a molecular weight of

294.35 g/mol .[4] It is the (S)-enantiomer of N-3-benzyl-5-ethyl-5-phenylhydantoin. The key

structural features include a hydantoin ring, a chiral center at the C-5 position, and an N-benzyl

group at the N-3 position.

Spectroscopic Data Summary
The following tables summarize the expected quantitative data from various spectroscopic

analyses of (S)-(+)-N-3-Benzylnirvanol. These values are predicted based on the known

spectroscopic behavior of 5,5-disubstituted hydantoins and N-benzylated compounds.
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¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Expected ¹H NMR Chemical Shifts for (S)-(+)-N-3-Benzylnirvanol

Protons
Expected Chemical
Shift (δ, ppm)

Multiplicity Integration

Aromatic (C₆H₅ at C-

5)
7.20 - 7.40 m 5H

Aromatic (C₆H₅ of

Benzyl)
7.10 - 7.30 m 5H

N-H ~8.0 s (broad) 1H

CH₂ (Benzyl) ~4.6 s 2H

CH₂ (Ethyl) 1.8 - 2.0 q 2H

CH₃ (Ethyl) 0.8 - 1.0 t 3H

Solvent: CDCl₃ or DMSO-d₆

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Expected ¹³C NMR Chemical Shifts for (S)-(+)-N-3-Benzylnirvanol

Carbon Expected Chemical Shift (δ, ppm)

C=O (C-2) ~155

C=O (C-4) ~175

Quaternary (C-5) ~65

Aromatic 125 - 140

CH₂ (Benzyl) ~45

CH₂ (Ethyl) ~30

CH₃ (Ethyl) ~8
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Solvent: CDCl₃ or DMSO-d₆

Fourier-Transform Infrared (FTIR) Spectroscopy
Table 3: Expected FTIR Absorption Bands for (S)-(+)-N-3-Benzylnirvanol

Functional Group
Expected Wavenumber
(cm⁻¹)

Intensity

N-H Stretch 3200 - 3300 Medium

C-H Stretch (Aromatic) 3000 - 3100 Medium

C-H Stretch (Aliphatic) 2850 - 3000 Medium

C=O Stretch (Hydantoin) 1700 - 1780 Strong

C=C Stretch (Aromatic) 1450 - 1600 Medium

Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Data for (S)-(+)-N-3-Benzylnirvanol

Ion Expected m/z Notes

[M+H]⁺ 295.14 Molecular ion peak (ESI)

[M+Na]⁺ 317.12 Sodium adduct (ESI)

[M]⁺ 294.13 Molecular ion peak (EI)

C₁₁H₁₃N₂O₂⁺ 205 Loss of benzyl group

C₉H₁₀⁺ 118 Phenyl-ethyl fragment

C₇H₇⁺ 91 Benzyl fragment (tropylium ion)

Experimental Protocols
The following sections detail the generalized experimental protocols for obtaining the

spectroscopic data for (S)-(+)-N-3-Benzylnirvanol.
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Synthesis of (±)-N-3-Benzyl-5-ethyl-5-phenylhydantoin
The racemic mixture of N-3-benzyl-5-ethyl-5-phenylhydantoin can be synthesized via the

Bucherer-Bergs reaction, followed by N-benzylation. A typical procedure involves reacting 5-

ethyl-5-phenylhydantoin with benzyl chloride in the presence of a base.

Chiral Separation
The enantiomers of (±)-N-3-benzyl-5-ethyl-5-phenylhydantoin can be resolved using chiral

high-performance liquid chromatography (HPLC). A chiral stationary phase, such as a

polysaccharide-based column, is employed to separate the (S)-(+) and (R)-(-) enantiomers.

NMR Spectroscopy
A sample of (S)-(+)-N-3-Benzylnirvanol (5-10 mg) is dissolved in a deuterated solvent (e.g.,

CDCl₃ or DMSO-d₆) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired on

a spectrometer operating at a frequency of 400 MHz or higher.

FTIR Spectroscopy
The FTIR spectrum is obtained using a Fourier-Transform Infrared spectrometer. The sample

can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry
High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI)

source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the elemental

composition. Electron ionization (EI) mass spectrometry can be used to study the

fragmentation pattern.

UV-Vis Spectroscopy
The UV-Vis absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer. A

solution of the compound in a suitable solvent (e.g., methanol or ethanol) is prepared, and the

absorbance is measured over a wavelength range of 200-400 nm.
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The primary biological activity of (S)-(+)-N-3-Benzylnirvanol is the potent and selective

inhibition of the CYP2C19 enzyme.[1][2][3] This can be depicted as a simple inhibitory pathway.

CYP2C19-Mediated Metabolism
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Inhibition of CYP2C19 by (S)-(+)-N-3-Benzylnirvanol.

Experimental Workflow
The general workflow for the synthesis and spectroscopic characterization of (S)-(+)-N-3-
Benzylnirvanol is outlined below.
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Workflow for Synthesis and Analysis.
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Conclusion
(S)-(+)-N-3-Benzylnirvanol is a molecule of significant interest in drug metabolism studies due

to its potent and selective inhibition of CYP2C19. While a complete set of experimental

spectroscopic data is not readily available in the public domain, this guide provides a robust

framework of expected values and standardized protocols for its analysis. The information

presented here, based on the known properties of related chemical structures, should aid

researchers in the identification, characterization, and quality control of this important

compound. Further research to publish the full experimental spectroscopic data would be a

valuable contribution to the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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